IHVR-19029
Overview
Description
IHVR-19029 is a potent inhibitor of endoplasmic reticulum alpha-glucosidases I and II. These enzymes are crucial for the maturation of viral glycosylated envelope proteins, which use the calnexin-mediated folding pathway. By inhibiting these enzymes, this compound effectively blocks the replication of several hemorrhagic fever viruses, including Dengue virus, Ebola virus, and Rift Valley fever virus .
Preparation Methods
The synthesis of IHVR-19029 involves several steps, starting with the preparation of the core iminosugar structure. The synthetic route typically includes the following steps:
Formation of the iminosugar core: This involves the cyclization of a suitable precursor to form the iminosugar ring.
Functionalization: The iminosugar core is then functionalized with various substituents to enhance its inhibitory activity.
Purification: The final product is purified using techniques such as chromatography to achieve the desired purity level.
Chemical Reactions Analysis
IHVR-19029 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the iminosugar core.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.
Scientific Research Applications
IHVR-19029 has several scientific research applications, including:
Antiviral Research: This compound is used to study the inhibition of viral replication, particularly for hemorrhagic fever viruses such as Dengue virus, Ebola virus, and Rift Valley fever virus
Biological Studies: The compound is used to investigate the role of endoplasmic reticulum alpha-glucosidases in the maturation of viral glycoproteins and the calnexin-mediated folding pathway.
Drug Development: This compound serves as a lead compound for the development of new antiviral drugs targeting endoplasmic reticulum alpha-glucosidases.
Mechanism of Action
IHVR-19029 exerts its effects by inhibiting endoplasmic reticulum alpha-glucosidases I and II. These enzymes are essential for the proper folding and maturation of viral glycoproteins. By inhibiting these enzymes, this compound causes the misfolding and degradation of viral glycoproteins, leading to a reduction in virion secretion and viral replication . The molecular targets of this compound are the active sites of endoplasmic reticulum alpha-glucosidases I and II, and the pathways involved include the calnexin-mediated folding pathway .
Comparison with Similar Compounds
IHVR-19029 is part of a class of iminosugar-based inhibitors of endoplasmic reticulum alpha-glucosidases. Similar compounds include:
IHVR-11029: Another potent inhibitor of endoplasmic reticulum alpha-glucosidases with similar antiviral activity.
IHVR-17028: A derivative with enhanced inhibitory activity compared to the parent compound.
CM-10-18: The parent compound from which this compound and its derivatives were developed.
Compared to these similar compounds, this compound has shown superior in vitro antiviral activity and has been demonstrated to significantly reduce the mortality of hemorrhagic fever viruses in animal models . This makes this compound a unique and valuable compound for antiviral research and drug development.
Biological Activity
IHVR-19029 is a compound classified as an iminosugar and specifically acts as an inhibitor of endoplasmic reticulum (ER) α-glucosidases. This compound has garnered attention due to its antiviral properties, particularly against various hemorrhagic fever viruses, including Dengue virus (DENV), Ebola virus (EBOV), and Zika virus (ZIKV). The following sections provide a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
This compound inhibits the replication of viruses by targeting ER α-glucosidases, which are crucial for the proper folding of glycoproteins within the ER. By inhibiting these enzymes, this compound disrupts the viral life cycle, leading to reduced viral replication. Studies have shown that while complete inhibition of ER α-glucosidases can lead to only partial suppression of viral replication, combining this compound with other antiviral agents can enhance its efficacy significantly .
In Vitro Studies
Research has demonstrated that this compound exhibits broad-spectrum antiviral activity in vitro against several viruses:
- Dengue Virus (DENV) : Inhibition of DENV replication was noted in human hepatoma-derived cell lines, with reductions in viral titers observed.
- Ebola Virus (EBOV) : this compound showed significant antiviral activity against EBOV in cultured cells.
- Zika Virus (ZIKV) : A reduction in ZIKV RNA production was reported following treatment with this compound, indicating its potential effectiveness against this emerging virus .
Table 1: In Vitro Antiviral Efficacy of this compound
Virus | Cell Line | Viral Titer Reduction | Reference |
---|---|---|---|
Dengue | Huh7.5 | 1–2 logs | |
Ebola | Vero | Significant | |
Zika | Vero | Decreased RNA levels |
In Vivo Studies
In vivo studies have further established the efficacy of this compound. Notably, in mouse models infected with EBOV and DENV, treatment with this compound resulted in increased survival rates when combined with favipiravir (T-705), another antiviral agent. This combination therapy demonstrated a synergistic effect, enhancing overall antiviral potency .
Table 2: In Vivo Efficacy Against Hemorrhagic Fever Viruses
Virus | Treatment | Survival Rate Increase | Reference |
---|---|---|---|
Ebola | This compound + T-705 | Significant | |
Dengue | This compound | Partial protection |
Pharmacokinetics
Pharmacokinetic studies indicate that this compound is well-tolerated in animal models. It has been administered via various routes, including intraperitoneal and intravenous injections. Blood and tissue samples collected post-administration showed that the compound reaches effective concentrations relatively quickly, suggesting a favorable pharmacokinetic profile for potential therapeutic use .
Table 3: Pharmacokinetic Parameters of this compound
Administration Route | Dose (mg/kg) | Time Points (hrs) | Peak Concentration Observed |
---|---|---|---|
Intraperitoneal | 75 | 0.17, 0.5, 1, 2 | High |
Intravenous | 75 | 0.17, 0.5, 1, 2 | High |
Case Studies and Clinical Implications
The research surrounding this compound highlights its potential as a therapeutic agent against viral hemorrhagic fevers. For instance, a study demonstrated that mice treated with sub-optimal doses of this compound combined with T-705 had significantly improved survival rates compared to those treated with either drug alone . This finding supports the concept of combination therapy as a viable strategy for enhancing antiviral efficacy.
Properties
IUPAC Name |
3-tert-butyl-1-cyclohexyl-1-[6-[(2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexyl]urea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45N3O5/c1-23(2,3)24-22(31)26(17-11-7-6-8-12-17)14-10-5-4-9-13-25-15-19(28)21(30)20(29)18(25)16-27/h17-21,27-30H,4-16H2,1-3H3,(H,24,31)/t18-,19+,20-,21-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBNIASMQRMEDU-PLACYPQZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N(CCCCCCN1CC(C(C(C1CO)O)O)O)C2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)N(CCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)C2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601022546 | |
Record name | IHVR-19029 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601022546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1447464-73-4 | |
Record name | IHVR-19029 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601022546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.